molecular formula C21H22Cl2N4OS B000905 Ziprasidone hydrochloride CAS No. 122883-93-6

Ziprasidone hydrochloride

Numéro de catalogue: B000905
Numéro CAS: 122883-93-6
Poids moléculaire: 449.4 g/mol
Clé InChI: NZDBKBRIBJLNNT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Metabolic Reactions

Ziprasidone undergoes extensive hepatic metabolism ( ):

Primary Pathways

EnzymeReaction TypeMajor MetabolitesContribution
Aldehyde oxidaseReductive cleavageS-Methyl-dihydro-ziprasidone~66%
CYP3A4OxidationZiprasidone sulfoxide, BITP sulfone lactam~33%

Identified Metabolites ( ):

  • Ziprasidone sulfoxide (oxidation)
  • Ziprasidone sulfone (further oxidation)
  • OX-COOH (N-dealkylation)
  • BITP sulfone lactam (oxidative breakdown)

Drug Interaction Profile :

  • Minimal CYP1A2/CYP2C9 involvement reduces interaction risk with substrates of these enzymes ( ).
  • CYP3A4 inhibitors (e.g., ketoconazole) increase ziprasidone exposure by 35–40% ( ).

Degradation Reactions

Ziprasidone HCl degrades under stress conditions:

Thermal Degradation

  • At >100°C, decomposition yields chlorinated byproducts and benzisothiazole derivatives ( ).

Photolytic Degradation

  • UV exposure induces cleavage of the benzisothiazole ring, forming sulfonic acid derivatives ( ).

Hydrolytic Stability

ConditionDegradation Products
Acidic (pH 1–3)6-chloroindolin-2-one + benzisothiazole-piperazine fragments
Alkaline (pH 10–12)Oxindole ring hydrolysis products

Analytical Reactions

Colorimetric Quantification ( ):

Reagentλₘₐₓ (nm)Linear RangeMolar Absorptivity
Au(III) chloride (pH 5.0)6005–60 µg/mL7.48 × 10³ L/mol·cm

Validation Parameters :

  • Precision : RSD = 0.1% (n=10)
  • Selectivity : No interference from excipients (starch, Mg stearate) at 200% concentration.

Stability in Formulations

FactorEffectMitigation
MoistureHydrate conversion alters crystallinityStore at <40% RH ( )
LightPhotodegradation accelerates at 450 nmUse amber glass packaging ( )
pHDegrades rapidly outside 4.5–5.5Buffer capsules with lactose/pregelatinized starch ( )

This synthesis of data from regulatory documents, patents, and peer-reviewed studies provides a comprehensive profile of this compound’s reactivity, essential for optimizing its pharmaceutical applications.

Applications De Recherche Scientifique

Pharmacological Mechanism

Ziprasidone exerts its effects through antagonism at various neurotransmitter receptors, including:

  • Dopamine D2 Receptors : Reduces dopaminergic activity, which is implicated in psychotic symptoms.
  • Serotonin 5-HT2 Receptors : Modulates serotonergic transmission, contributing to mood stabilization.
  • Histamine H1 Receptors : Associated with sedation and weight neutrality, a favorable aspect compared to other antipsychotics .

Schizophrenia Treatment

Research indicates that ziprasidone demonstrates moderate efficacy in managing schizophrenia symptoms. A comparative study found that ziprasidone was approximately 15% more effective than lurasidone but less effective than haloperidol and quetiapine . The CATIE trials highlighted its effectiveness relative to olanzapine and quetiapine, although its overall effectiveness was considered lower than that of some other atypical antipsychotics .

Bipolar Disorder Management

Ziprasidone has been shown to improve manic symptoms effectively. In a review of clinical data, it was noted that ziprasidone could reduce the rate and duration of relapses in bipolar disorder, although comparative data against other treatments were limited . Its neutral effect on weight gain makes it a suitable long-term option for patients concerned about obesity associated with other antipsychotics .

Off-Label Uses

Beyond its FDA-approved indications, ziprasidone is used off-label for several conditions:

  • Delusional Parasitosis : Addressing fixed false beliefs related to parasitic infections.
  • Hypomania in Bipolar II Disorder : Managing milder forms of mania.
  • Agitation Related to Substance Intoxication : Useful in emergency settings for controlling aggressive behavior .

Therapeutic Drug Monitoring (TDM)

A retrospective analysis from a drug monitoring survey involving 463 patients demonstrated significant variability in serum concentrations of ziprasidone. The study established that therapeutic drug monitoring could optimize treatment by correlating doses with serum levels, confirming a therapeutic range of 50–130 ng/ml .

Parameter Value

Comparaison Avec Des Composés Similaires

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for assessing Ziprasidone hydrochloride purity and impurity profiling in pharmaceutical formulations?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection (229 nm) is the standard method. System suitability criteria include resolution ≥2.0 between critical impurities (e.g., Related Compounds B and F), tailing factor ≤1.5 for Ziprasidone, and relative standard deviation (RSD) ≤5.0% for reproducibility. Mobile phases often combine methanol with phosphate buffer (pH 3.0), and column specifications (e.g., 4.6 mm × 15 cm, 5-µm packing L7) are critical for reproducibility .
  • Data Interpretation : Quantify impurities using relative response factors and molecular weights. For example, Related Compound B (C₄₂H₄₀Cl₂N₈O₃S₂) is controlled to ≤0.5% per USP standards, while peaks below 0.05% are excluded from impurity totals .

Q. How is this compound synthesized, and what key intermediates are monitored during production?

  • Methodology : Synthesis involves Friedel-Crafts acylation/carbonyl reduction of 6-chloro-2-oxindole with chloracetyl chloride and 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride. Critical intermediates include 5-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-6-chloroindolin-2-one. Process impurities (e.g., Related Compound A, C) are monitored via HPLC to ensure ≤0.1% levels .

Q. What receptor targets and mechanisms underlie Ziprasidone’s pharmacological activity?

  • Methodology : Ziprasidone acts as a dopamine D₂ receptor antagonist, 5-HT₁A agonist, and 5-HT₂A/2C antagonist. In vitro binding assays (e.g., radioligand displacement in HEK-293 cells) show IC₅₀ values of 120 nM for hERG channel blockade. In vivo studies in rats demonstrate dose-dependent suppression of serotonin neuron activity (ED₅₀ = 300 mg/kg i.v.) and increased hippocampal NGF/ChAT immunoreactivity .

Q. What are the USP acceptance criteria for this compound in drug products?

  • Methodology : USP 35 specifies 98.0–102.0% purity (anhydrous basis). Impurity limits include ≤0.5% for Related Compound B and ≤0.1% for unspecified degradation products. Water content must be 3.7–5.0%, validated via Karl Fischer titration .

Q. How are stability and storage conditions optimized for this compound formulations?

  • Methodology : Store in light-resistant, airtight containers at controlled room temperature. Accelerated stability studies (40°C/75% RH) assess degradation products, with HPLC tracking impurity growth (e.g., sulfoxide derivatives). Dissolution testing (USP Apparatus 1/2) ensures ≥85% drug release within 30 minutes .

Advanced Research Questions

Q. How can researchers resolve contradictions in Ziprasidone’s receptor affinity data across in vitro vs. in vivo models?

  • Methodology : Cross-validate assays using:

  • In vitro : Voltage-clamp electrophysiology (e.g., hERG current blockade in Xenopus oocytes, IC₅₀ = 2.8 mM) .
  • In vivo : Microdialysis in rats to measure dopamine/serotonin efflux in the prefrontal cortex.
  • Statistical Analysis : Apply Bland-Altman plots to assess agreement between methods, accounting for pharmacokinetic variables (e.g., protein binding, metabolite activity) .

Q. What experimental designs mitigate variability in Ziprasidone’s impurity profiling during forced degradation studies?

  • Methodology : Use orthogonal techniques:

  • Acid/Base Hydrolysis : 0.1N HCl/NaOH at 80°C for 24 hours.
  • Oxidative Stress : 3% H₂O₂ at 25°C for 6 hours.
  • Photolysis : Exposure to UV light (ICH Q1B).
  • Data Reconciliation : Compare HPLC, LC-MS, and NMR results to identify degradation pathways. For example, sulfoxide formation under oxidative conditions .

Q. How can researchers optimize chromatographic parameters to separate co-eluting impurities in Ziprasidone formulations?

  • Methodology : Adjust:

  • Mobile Phase : Gradient elution with methanol:phosphate buffer (pH 3.0) from 40:60 to 60:40 over 20 minutes.
  • Column Temperature : Increase to 45°C to improve resolution of Related Compounds B and F.
  • Flow Rate : Reduce to 1.0 mL/min for better peak symmetry. Validate using Plackett-Burman design to assess parameter interactions .

Q. What strategies address discrepancies in Ziprasidone’s neurogenic effects observed across hippocampal subregions (CA1 vs. CA3)?

  • Methodology :

  • Tissue-Specific Analysis : Laser-capture microdissection of CA1/CA3 regions followed by qPCR for NGF/BDNF mRNA.
  • Behavioral Correlates : Combine immunohistochemistry with Morris water maze tests to link neurogenesis to cognitive outcomes.
  • Dose-Response Modeling : Use nonlinear regression (e.g., four-parameter logistic model) to compare EC₅₀ values across subregions .

Q. How do polymorphic forms of this compound impact dissolution and bioavailability in preclinical models?

  • Methodology :
  • Polymorph Screening : X-ray diffraction (XRPD) and DSC to identify crystalline forms.
  • Dissolution Testing : USP Apparatus 2 (paddle) at 50 rpm in simulated gastric fluid (pH 1.2).
  • Bioavailability Study : Administer polymorphs to rats (10 mg/kg) and measure plasma concentrations via LC-MS/MS. Use ANOVA to compare AUC₀–24 values .

Propriétés

Numéro CAS

122883-93-6

Formule moléculaire

C21H22Cl2N4OS

Poids moléculaire

449.4 g/mol

Nom IUPAC

5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one;hydron;chloride

InChI

InChI=1S/C21H21ClN4OS.ClH/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)28-24-21;/h1-4,11,13H,5-10,12H2,(H,23,27);1H

Clé InChI

NZDBKBRIBJLNNT-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54.Cl

SMILES canonique

[H+].C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54.[Cl-]

Key on ui other cas no.

122883-93-6

Numéros CAS associés

146939-27-7 (Parent)

Synonymes

5-(2-(4-(3-benzisothiazolyl)piperazinyl)ethyl)-6-chloro-1,3-dihydro-2H-indol-2-one
CP 88059
CP 88059-01
CP-88,059
CP-88,059-01
CP-88,059-1
Geodon
ziprasidone
ziprasidone hydrochloride
ziprasidone hydrochloride, monohydrate
ziprazidone

Origine du produit

United States

Synthesis routes and methods I

Procedure details

To a flask equipped with magnetic stirrer, thermometer and nitrogen inlet was added 5-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)ethyl)-6-chloro-1,3-dihydro-2H-indol-2-one free base (5.0 g) and ethanol (100 mL) and the suspension was stirred at 20–25° C. under nitrogen. A 20.5% anhydrous solution of hydrogen chloride in isopropanol (6.45 g) was added and the mixture was stirred for about 24 h. The product was collected by filtration on a Buchner funnel. The filter cake is rinsed with 3×10 mL of ethanol at 20–25° C. and transferred to a drying oven and dried in vacuo at 65–70° C. for about 24 h., then at 70–75° C. for another 24 h. This afforded 5.27 g of anhydrous ziprasidone hydrochloride. The material contained a small amount of residual ethanol, 0.7% determined by NMR. The IR and powder X-ray diffractogram matched that of the desired anhydrous product as depicted in U.S. Pat. No. 5,312,925.
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
anhydrous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.45 g
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a 3-necked flask equipped with mechanical stirrer, thermometer and nitrogen inlet was added 5-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)ethyl)-6-chloro-1,3-dihydro-2H-indol-2-one free base (5.0 g) and 1-methyl-2-pyrrolidinone (60 mL) under nitrogen and the suspension was warmed up to 35–40° C. to dissolution. The flask was cooled to about 25° C. A 20.5% anhydrous solution of hydrogen chloride in isopropanol (6.45 g) was added and the mixture was stirred at about 25° C. for about 3 h. The product was collected by filtration on a Buchner funnel. The filter cake is rinsed twice with 10 mL of isopropanol at 20–25° C. and the damp cake transferred to a flask equipped with magnetic stirrer and nitrogen inlet. Isopropanol was added (30 mL) and the suspension stirred at 20–25° C. for about 2 h. The product was collected by filtration on a Buchner funnel. The filter cake is rinsed with 3×10 mL of isopropanol at 20–25° C. and transferred to a drying oven and dried in vacuo at 70–75° C. for 43 h. This afforded 4.52 g of anhydrous ziprasidone hydrochloride. The material contained 3.1% and 0.26% of residual NMP and IPA, respectively as determined by NMR.
Quantity
60 mL
Type
reactant
Reaction Step One
[Compound]
Name
anhydrous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.45 g
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a flask equipped with magnetic stirrer, thermometer and nitrogen inlet was added 5-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)ethyl)-6-chloro-1,3-dihydro-2H-indol-2-one free base (5.0 g) and methyl isobutyl ketone (100 mL) and the suspension was stirred at 20–25° C. under nitrogen. A 20.5% anhydrous solution of hydrogen chloride in isopropanol (6.45 g) was added and the mixture was stirred for about 24 h. The product was collected by filtration on a Buchner funnel. The filter cake is rinsed with 3×10 mL of methyl isobutyl ketone at 20–25° C. and transferred to a drying oven and dried in vacuo at 65–70° C. for about 24 h. This afforded 5.25 g of anhydrous ziprasidone hydrochloride. The material contained 0.52% of residual methyl isobutyl ketone, as determined by NMR.
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
anhydrous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.45 g
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

75 g of pure ziprasidone base was dissolved in 225 ml of glacial acetic acid at 30° C. 0.75 g of carbon was added to the resulting reaction solution and stirred for 10 minutes at the same temperature. The carbon was filtered and the carbon bed was washed with 7.5 ml of acetic acid. Then the filtrate was added slowly to a mixture of 450 ml ethyl acetate and 99 ml ethyl acetate-hydrochloride (assay 10.57% HCl w/v) at a temperature of 30° C. for 60 min. The reaction mixture was stirred for 1 hour 50 min at the same temperature. The compound was filtered and washed with 185 ml ethyl acetate and dried at a temperature of 90 to 100° C. to afford 80 g of the title compound.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ziprasidone hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ziprasidone hydrochloride
Reactant of Route 3
Reactant of Route 3
Ziprasidone hydrochloride
Reactant of Route 4
Ziprasidone hydrochloride
Reactant of Route 5
Ziprasidone hydrochloride
Reactant of Route 6
Reactant of Route 6
Ziprasidone hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.